Ceramide Kinase Inhibitor, K1

Description

Ceramide Kinase (CERK) catalyzes the phosphorylation of ceramide to produce ceramide-1-phosphate (C1P), a lipid mediator involved in inflammation, cell proliferation, and cancer progression. Ceramide Kinase Inhibitor K1 is a compound identified for its ability to suppress CERK activity. Studies by Kumada et al.

Properties

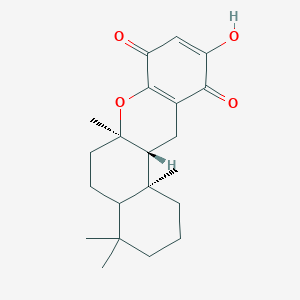

IUPAC Name |

(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3/t15?,16-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPISMQVWKUDLY-IUDNQCFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC4=C(O3)C(=O)C=C(C4=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Empirical Formula and Molecular Architecture

K1 is a tetracyclic quinone derivative with the empirical formula C₂₁H₂₈O₄ and a molecular weight of 344.45 g/mol . Its structure features four fused six-membered rings, including a quinone moiety critical for binding to CERK’s active site. The tetracyclic scaffold ensures stability and selective interaction with CERK, while the quinone group facilitates redox-mediated interactions during inhibition.

Synthesis Protocol

The synthesis of K1 involves a multi-step organic reaction sequence, as detailed in Kim et al. (2007):

-

Quinone Core Formation : A Diels-Alder reaction between a substituted anthraquinone precursor and a diene yields the tetracyclic backbone.

-

Side-Chain Functionalization : Alkylation of the quinone core with a tert-butyl group enhances lipid solubility, enabling cellular permeability.

-

Oxidation and Purification : Final oxidation with MnO₂ ensures the quinone moiety’s stability, followed by HPLC purification to achieve >95% purity.

Table 1: Key Synthetic Parameters for K1

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Anthraquinone derivative | |

| Key Reaction | Diels-Alder cycloaddition | |

| Purity Post-Purification | >95% | |

| Solubility | DMSO (>10 mM), ethanol (>5 mM) |

Mechanistic Basis of CERK Inhibition

Non-Competitive Binding Kinetics

K1 inhibits CERK non-competitively, with an IC₅₀ of 1.2 µM in RBL-2H3 mast cells. Unlike ATP-competitive inhibitors, K1 binds to an allosteric site on CERK, inducing conformational changes that disrupt ceramide binding without affecting ATP utilization. This mechanism avoids off-target effects on other lipid kinases, as confirmed by lipidomic analyses showing no alterations in sphingomyelin or phosphatidylcholine levels.

Structural Determinants of Activity

-

Tetracyclic Scaffold : The rigid four-ring system aligns with hydrophobic pockets in CERK’s catalytic domain, as shown in molecular docking studies.

-

Quinone Group : Facilitates hydrogen bonding with CERK’s Lys-324 and Asp-328 residues, critical for stabilizing the inhibitor-enzyme complex.

-

tert-Butyl Side Chain : Enhances membrane permeability, enabling intracellular accumulation at effective concentrations (10–20 µM).

Pharmacological Validation and Experimental Applications

In Vitro and In Vivo Efficacy

-

Mast Cell Degranulation : K1 (20 µM) suppresses calcium ionophore-induced C1P synthesis in RBL-2H3 cells, reducing histamine release by 60%.

-

Cancer Cell Proliferation : In neuroblastoma cells, K1 synergizes with vitamin D₃ analogs to inhibit CERK, decreasing cell viability by 45% at 15 µM.

-

Specificity Profile : At 30 µM, K1 shows no activity against 12 related kinases, including protein kinase C (PKC) and sphingosine kinase.

Table 2: Functional Effects of K1 in Cellular Models

Analytical Methods for K1 Quantification

High-Performance Liquid Chromatography (HPLC)

K1 is quantified using reverse-phase HPLC with UV detection at 254 nm . A C18 column and gradient elution (acetonitrile/water) achieve a retention time of 12.3 minutes, with a detection limit of 0.1 µg/mL.

Mass Spectrometry (LC-MS)

LC-MS/MS with electrospray ionization (ESI) confirms K1’s molecular ion peak at m/z 345.2 [M+H]⁺ , enabling precise quantification in biological matrices like cell lysates.

Challenges and Limitations

Chemical Reactions Analysis

Ceramide Kinase Inhibitor, K1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Cancer Research Applications

K1 has been studied extensively for its potential in cancer therapy. The following table summarizes key findings from recent studies:

Case Study: Neuroblastoma

In a study focusing on neuroblastoma, the application of K1 demonstrated a sharp depletion of intracellular C1P levels, drastically reducing cell proliferation. This finding suggests that targeting the CERK/C1P pathway could represent a novel approach for anticancer therapies, particularly in vitamin D3-deficient patients who are at increased risk for neuroblastoma .

Wound Healing Applications

K1's role extends into regenerative medicine, particularly in enhancing wound healing processes. Research indicates that inhibition of ceramide kinase leads to improved wound healing outcomes:

- Mechanistic Insights : K1 was shown to suppress the inflammatory phase while promoting fibroblast migration and tissue remodeling . The inhibition of C1P production resulted in a favorable shift in eicosanoid profiles, enhancing the transition from inflammation to resolution during wound healing.

- Experimental Results : In murine models, post-wounding treatment with K1 significantly increased the closure rate of acute wounds and improved overall healing quality .

Reproductive Health Applications

Recent studies have also highlighted the role of K1 in reproductive biology:

Mechanism of Action

Ceramide Kinase Inhibitor, K1 exerts its effects by specifically inhibiting ceramide kinase activity. It acts as a non-competitive inhibitor with an IC50 of approximately 5 µM. The compound reduces cellular ceramide-1-phosphate synthesis by 40% at concentrations of 20 µM or higher. It blocks ceramide kinase-mediated degranulation in both rat basophilic leukemia cell lines and murine bone marrow-derived mast cells .

Comparison with Similar Compounds

NVP-231

Mechanism and Selectivity: NVP-231, developed by Novartis, is a reversible, competitive CERK inhibitor that binds to the ceramide substrate site, effectively reducing C1P levels . It exhibits low nanomolar potency (IC50 in the nM range) and high specificity for CERK without cross-reactivity with diacylglycerol kinase (DGK) or sphingosine kinase (SK1) .

Key Findings :

SYR382141

Mechanism and Selectivity :

SYR382141 is a newer CERK inhibitor formulated for in vivo use , showing efficacy in accelerating skin wound healing by reducing C1P levels . Its mechanism mirrors earlier CERK inhibitors but is optimized for bioavailability in murine models.

Key Findings :

Comparative Data Table

Key Research Findings and Divergences

- Mechanistic Divergence : While all three inhibitors reduce C1P, their downstream effects vary. K1 suppresses mast-cell activation, whereas NVP-231 and SYR382141 modulate cancer proliferation and wound healing, respectively .

- Context-Dependent Efficacy : NVP-231’s sensitivity in tamoxifen-resistant cells is independent of CERK expression levels, highlighting the complexity of lipid metabolism in drug response .

- Therapeutic Potential: SYR382141’s success in vivo suggests improved pharmacokinetic properties compared to earlier inhibitors, though direct comparisons are lacking .

Biological Activity

Ceramide kinase (CerK) is an enzyme that catalyzes the phosphorylation of ceramide to generate ceramide-1-phosphate (C1P), a bioactive lipid involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The Ceramide Kinase Inhibitor K1 has emerged as a significant tool in studying the biological roles of C1P and CerK. This article examines the biological activity of K1, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

K1 functions as a non-competitive inhibitor of CerK, demonstrating a specific interaction that does not compete with ceramide for the active site. Research indicates that the presence of four intact six-membered rings in K1 is crucial for its inhibitory activity . By inhibiting CerK, K1 effectively reduces the levels of C1P, thereby influencing various downstream signaling pathways.

1. Impact on Cell Proliferation and Apoptosis

K1 has been shown to significantly affect cell viability and apoptosis in various cancer cell lines. For instance, studies utilizing breast cancer (MCF-7) and lung cancer (NCI-H358) cell lines demonstrated that treatment with K1 led to reduced DNA synthesis and colony formation, alongside increased apoptosis markers such as caspase-3 and caspase-9 cleavage .

2. Cell Cycle Regulation

The inhibitor also influences cell cycle dynamics. Cells treated with K1 exhibited a decrease in S phase population and an increase in M phase arrest, indicating a disruption in normal cell cycle progression. This effect was more pronounced when combined with other pro-apoptotic agents like staurosporine .

3. Inflammatory Response Modulation

K1's role extends to modulating inflammatory responses. By suppressing C1P production, K1 inhibits mast cell degranulation and other inflammatory processes . This suggests potential applications for K1 in treating inflammatory diseases.

Case Study 1: Cancer Cell Lines

In a controlled study, MCF-7 cells were treated with varying concentrations of K1. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers (Caspase-3 Cleavage) |

|---|---|---|

| 0 | 100 | Low |

| 5 | 75 | Moderate |

| 10 | 50 | High |

| 20 | 25 | Very High |

This data underscores K1's potential as an anti-cancer agent through its ability to induce apoptosis while inhibiting proliferation.

Case Study 2: Inflammatory Response

A study on RBL-2H3 mast cells revealed that treatment with K1 significantly suppressed degranulation triggered by antigen exposure:

| Treatment | Degranulation (%) |

|---|---|

| Control | 100 |

| K1 (5 µM) | 60 |

| K1 (10 µM) | 30 |

These findings illustrate K1's capacity to modulate cellular responses critical in allergic reactions and inflammation .

Research Findings

Recent literature has expanded on the implications of CerK inhibition in various contexts:

- Cancer Therapy : The inhibition of CerK by K1 has been linked to enhanced sensitivity of cancer cells to chemotherapy agents . This suggests that combining CerK inhibitors with traditional therapies may yield synergistic effects.

- Neuroprotection : In neuroblastoma models, inhibition of CerK resulted in decreased proliferation and increased apoptosis, suggesting a potential therapeutic avenue for targeting neuroblastoma through modulation of sphingolipid metabolism .

Q & A

Q. What is the biochemical role of ceramide kinase (CerK) in cellular signaling, and how does K1 modulate this pathway?

CerK catalyzes the phosphorylation of ceramide to ceramide-1-phosphate (C1P), which regulates inflammation, proliferation, and apoptosis. K1 competitively inhibits ceramide binding to CerK, disrupting C1P production and downstream signaling . To study this, use in vitro kinase assays with radiolabeled ceramide and measure C1P levels via mass spectrometry. Validate with cell-based models (e.g., cancer cell lines) to assess phenotypic changes like migration or apoptosis .

Q. How can researchers validate the specificity of K1 for CerK over other lipid kinases?

Perform kinase selectivity profiling using panels of recombinant lipid kinases (e.g., sphingosine kinases, diacylglycerol kinases). Compare IC50 values of K1 against CerK versus off-target kinases. Cross-validate with siRNA-mediated CerK knockdown to confirm phenotype recapitulation .

Q. What are the recommended in vitro and in vivo models for studying K1’s anti-inflammatory effects?

- In vitro: Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA .

- In vivo: Employ murine models of colitis (e.g., DSS-induced) with K1 administration. Monitor disease activity indices and colon histopathology .

Advanced Research Questions

Q. How can conflicting data on K1’s pro-apoptotic vs. pro-survival effects in different cancer models be resolved?

Contradictions may arise from cell type-specific ceramide metabolism or compensatory sphingolipid pathways. Use lipidomics to profile ceramide, sphingosine-1-phosphate (S1P), and C1P levels post-treatment. Combine with transcriptomic analysis (RNA-seq) to identify compensatory gene networks (e.g., S1P synthases) .

Q. What computational strategies optimize K1’s pharmacokinetic (PK) properties while maintaining potency?

Apply fragment-based drug design (FBDD) to identify structural analogs with improved solubility or metabolic stability. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to CerK’s active site. Validate with MD simulations to assess conformational stability .

Q. How should researchers address batch-to-batch variability in K1’s inhibitory activity?

- Standardize purity assessments via HPLC (>95%) and NMR.

- Include a reference inhibitor (e.g., NVP-231) in each experiment to normalize activity .

- Document synthesis protocols and storage conditions (−80°C under argon) to minimize degradation .

Methodological Guidance

Q. Which databases provide reliable structural and bioactivity data for K1 and related inhibitors?

Q. What statistical methods are appropriate for analyzing dose-response data in K1 studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.